Cas no 10341-75-0 ((E)-N-(1-Phenylethylidene)hydroxylamine)

(E)-N-(1-Phenylethylidene)hydroxylamine structure
10341-75-0 structure
Product Name:(E)-N-(1-Phenylethylidene)hydroxylamine
CAS No:10341-75-0
MF:C8H9NO
MW:135.163161993027
CID:1136997
PubChem ID:5464950
Update Time:2025-04-20

(E)-N-(1-Phenylethylidene)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-phenyl-, oxime, (1E)-
    • Acetophenone (E)-oxime
    • α-methylbenzaldehydeoxime trichloroacrylate
    • (1E)-1-phenylethanone oxime
    • (E)-1-phenylethanone oxime
    • (E)-acetophenone oxime
    • (Z)-acetophenone oxime
    • 1-(phenyl)ethanone oxime
    • phenylacetoamide oxime
    • 1-phenylethan-1-one oxime
    • (NE)-N-(1-phenylethylidene)hydroxylamine
    • NSC3988
    • 1-Phenyl-ethanone oxime
    • BRN 1562059
    • NSC 52223
    • NSC52223
    • InChI=1/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+
    • 50314-86-8
    • acetophenonoxime
    • NSC-3988
    • (1E)-1-Phenylethanone oxime #
    • N4KMW6X8MQ
    • AKOS025310892
    • 10341-75-0
    • Acetophenone oxime, 95%
    • 3-07-00-00954 (Beilstein Handbook Reference)
    • Acetophenone oxime
    • AKOS004907918
    • Acetophenone, oxime
    • Methyl phenyl ketone oxime
    • LS-13418
    • Methyl phenyl ketoxime
    • (E)-N-(1-phenylethylidene)hydroxylamine
    • AI3-10567
    • NSC-52223
    • F8889-3596
    • NSC-627226
    • EN300-15687
    • J-502626
    • MFCD00013931
    • A833198
    • NSC 3988
    • CS-0160349
    • EINECS 210-360-2
    • (E)-1-phenylethan-1-one oxime
    • SCHEMBL22575895
    • trans-Acetophenone oxime
    • NSC627226
    • (1E)-N-hydroxy-1-phenylethanimine
    • Acetophenone [(Z)-oxime]
    • (E)-N-(1-phenyl-ethylidene)-hydroxylamine
    • STL282681
    • CHEMBL336150
    • syn-Acetophenone oxime
    • 613-91-2
    • JHNRZXQVBKRYKN-VQHVLOKHSA-
    • 1-Phenylethanone oxime
    • (E)-N-(1-Phenylethylidene)hydroxylamine
    • MDL: MFCD00013931
    • Inchi: 1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+
    • InChI Key: JHNRZXQVBKRYKN-VQHVLOKHSA-N
    • SMILES: C/C(/C1C=CC=CC=1)=N\O

Computed Properties

  • Exact Mass: 135.06800
  • Monoisotopic Mass: 135.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • PSA: 32.59000
  • LogP: 1.88480

(E)-N-(1-Phenylethylidene)hydroxylamine Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

(E)-N-(1-Phenylethylidene)hydroxylamine Pricemore >>

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